molecular formula C9H14BrNS B13629001 4-(2-(Bromomethyl)-2-methylbutyl)thiazole

4-(2-(Bromomethyl)-2-methylbutyl)thiazole

Cat. No.: B13629001
M. Wt: 248.19 g/mol
InChI Key: IHVNJLYFLYZDAX-UHFFFAOYSA-N
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Description

4-(2-(Bromomethyl)-2-methylbutyl)thiazole is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole typically involves the bromination of a precursor compound followed by cyclization to form the thiazole ring. One common method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus tribromide to form 2-(bromomethyl)-2-methylbutane, which is then reacted with thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as palladium or nickel, to facilitate the formation of the thiazole ring .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Bromomethyl)-2-methylbutyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

Mechanism of Action

The mechanism of action of 4-(2-(Bromomethyl)-2-methylbutyl)thiazole depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, thiazole-containing compounds can inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Bromomethyl)-2-methylbutyl)thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules with potential biological activities .

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

4-[2-(bromomethyl)-2-methylbutyl]-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3

InChI Key

IHVNJLYFLYZDAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CSC=N1)CBr

Origin of Product

United States

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